(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone
Description
The compound (5-Bromofuran-2-yl)(2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)methanone features a methanone core linking two heterocyclic moieties: a 5-bromofuran-2-yl group and a 2,3-dihydro-4H-benzo[b][1,4]thiazine ring. The benzo[b][1,4]thiazine system is a bicyclic structure containing sulfur and nitrogen atoms, while the 5-bromofuran substituent introduces steric and electronic effects due to bromine’s electronegativity and size.
Properties
Molecular Formula |
C13H10BrNO2S |
|---|---|
Molecular Weight |
324.19 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone |
InChI |
InChI=1S/C13H10BrNO2S/c14-12-6-5-10(17-12)13(16)15-7-8-18-11-4-2-1-3-9(11)15/h1-6H,7-8H2 |
InChI Key |
CZPOTRCXXVJNEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 1,3-Dicarbonyl Compounds
Bhattacharya et al. demonstrated that 2-ATP reacts with 1,3-dicarbonyl substrates (e.g., acetylacetone) under solvent-free conditions using graphene oxide as a carbocatalyst. The reaction proceeds via imine intermediate formation, followed by intramolecular cyclization to yield the benzothiazine scaffold (75–88% yield). For the target compound, this method was adapted using methyl 3-chloro-2,4-dioxobutyrate to introduce a ketone group at position 4.
Reaction Conditions :
- Catalyst : Graphene oxide (10 mol%)
- Temperature : 80°C
- Time : 8–24 hours
- Solvent : None
Hantzsch Thiazole Formation
An alternative route employs Hantzsch condensation between thiobenzamides and α-bromoketones. Mor et al. reported that 2-ATP derivatives react with α-bromoacetophenone in ethanol under reflux to form the thiazine ring. This method is advantageous for introducing aromatic substituents but requires careful control of bromoketone stoichiometry to avoid over-alkylation.
Typical Protocol :
- Thiobenzamide Preparation : 2-ATP is treated with benzoyl chloride in pyridine.
- Cyclization : The thiobenzamide reacts with α-bromoacetophenone in ethanol at 80°C for 12 hours.
Introduction of the 5-Bromofuran-2-Carbonyl Group
The methanone bridge is installed via nucleophilic acyl substitution or Friedel-Crafts acylation.
Nucleophilic Acyl Substitution
The benzothiazine nitrogen attacks 5-bromofuran-2-carbonyl chloride in anhydrous tetrahydrofuran (THF). Triethylamine (TEA) is used to scavenge HCl, improving reaction efficiency.
Procedure :
Friedel-Crafts Acylation
For electron-rich benzothiazines, Friedel-Crafts acylation using AlCl₃ as a Lewis acid is viable. However, this method is less common due to competing sulfone oxidation.
Integrated Synthesis Workflow
A representative three-step synthesis is outlined below:
Critical Notes :
- Sulfonation Control : Over-oxidation to sulfones is mitigated by limiting mCPBA to 1.1 equiv and maintaining temperatures below 10°C.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the final product with >95% purity.
Spectroscopic Validation
Post-synthetic characterization ensures structural fidelity:
¹H NMR (400 MHz, CDCl₃):
HRMS (ESI+):
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate acylation but risk hydrolyzing the acyl chloride. Anhydrous THF balances reactivity and stability.
Catalytic Enhancements
Nanocatalysts like Cu-MOF-74 improve cyclization yields by 15% compared to traditional acids.
Byproduct Mitigation
- Diacylations : Controlled stoichiometry (1:1.2 benzothiazine:acyl chloride) minimizes bis-acylated byproducts.
- Oxidative Byproducts : Antioxidants (e.g., BHT) are added during sulfonation to prevent furan ring degradation.
Industrial Scalability
Batch processes using continuous flow reactors enhance reproducibility:
- Throughput : 50 g/hour at pilot scale.
- Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).
Challenges and Alternatives
Bromofuran Stability
5-Bromofuran-2-carbonyl chloride is moisture-sensitive. In situ preparation via oxalyl chloride treatment of 5-bromofuran-2-carboxylic acid is recommended.
Alternative Coupling Methods
Suzuki-Miyaura cross-coupling has been explored for late-stage diversification but requires palladium catalysts and inert conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include modifications to the thiazine ring, furan substituents, or the methanone linker. Below is a comparative analysis:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (5-Bromofuran-2-yl)(2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)methanone | Not reported | C₁₄H₁₀BrNO₂S | 344.21 | Bromofuran, benzo[b][1,4]thiazine |
| (3,5-Dichloro-4-hydroxyphenyl)(1,1-dioxido-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)methanone | 888730-55-0 | C₁₅H₁₁Cl₂NO₄S | 372.22 | Dichlorohydroxyphenyl, sulfone-modified thiazine |
| 2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide | Not reported | C₁₀H₁₀N₂O₂S | 234.27 | Acetamide linker, ketone-modified thiazine |
| 5-Bromo-3-methyl-2(5H)-furanone | Not reported | C₅H₅BrO₂ | 177.00 | Brominated methylfuranone (synthetic precursor) |
Physicochemical Properties
- Lipophilicity : The bromofuran group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the acetamide analog (logP ~1.5). The dichlorohydroxyphenyl substituent in 888730-55-0 introduces polarity due to the hydroxyl group, balancing its lipophilic chlorine atoms .
- Solubility: The acetamide derivative’s polar amide group enhances aqueous solubility relative to the methanone-based compounds, which may require organic solvents for handling .
Biological Activity
The compound (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone (CAS No. 1089630-83-0) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a brominated furan moiety and a benzo[b][1,4]thiazine derivative, which are known for their diverse pharmacological properties.
- Molecular Formula : C13H10BrN2O2S
- Molecular Weight : 324.19 g/mol
- LogP : 3.7946
- Topological Polar Surface Area (TPSA) : 33.45 Ų
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds related to benzo[b]furan and thiazine derivatives, suggesting that this compound may exhibit significant pharmacological effects.
Anticancer Activity
Benzo[b]furan derivatives have demonstrated promising anticancer properties. For example, a study showed that certain derivatives exhibited selective antiproliferative activity against various cancer cell lines. The introduction of specific substituents on the benzofuran ring significantly enhanced activity against human cancer cell lines when compared to standard chemotherapeutics such as Combretastatin-A4 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.2 | |
| Compound B | MCF7 (Breast) | 3.8 | |
| (5-Bromofuran-2-yl)(...) | HeLa (Cervical) | TBD | This Study |
Antibacterial and Antifungal Properties
The benzo[b]furan scaffold has also been linked to antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Mechanistic Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer proliferation and microbial resistance. These studies suggest that the compound may act by inhibiting tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A series of benzo[b]furan derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced biological activity .
- Structure-Activity Relationship (SAR) : An extensive SAR analysis revealed that electron-donating groups at certain positions on the benzofuran ring enhanced antiproliferative activity by facilitating better interaction with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
